tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride: is a chemical compound that has garnered interest in various fields of research due to its unique structural properties and potential applications. This compound is characterized by the presence of a tert-butyl group, an aminophenyl group, and a cyclobutyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 1-(3-aminophenyl)cyclobutyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is utilized in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it a valuable tool for biochemical assays .
Medicine
Its structural features enable it to interact with specific biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes, including polymer synthesis and catalysis .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[1-(3-aminophenyl)ethyl]carbamate
- tert-butyl N-[3-(4-aminophenyl)propyl]carbamate
- tert-butyl N-[3-(methylamino)cyclobutyl]carbamate
Uniqueness
tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not .
Properties
CAS No. |
2768326-49-2 |
---|---|
Molecular Formula |
C15H23ClN2O2 |
Molecular Weight |
298.8 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.